H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Description

Properties

Molecular Formula |

C31H40F3N5O9 |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7) |

InChI Key |

HUSIGOZNABTMKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Pharmacological Utility of [D-Ala², D-Leu⁵]-Enkephalin (DADLE) and its Stereoisomers

[1][2][3][4]

Chemical Identity & Stereochemical Architecture[2][3][4]

The "DL" Nomenclature and Isomeric Complexity

The chemical string provided—H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH —denotes a complex stereochemical mixture rather than a single pure compound.[1][2][3] In peptide chemistry, the prefix "DL" before an amino acid indicates a racemic mixture (50:50 ratio) of the D- (dextrorotatory) and L- (levorotatory) enantiomers at that specific position.[1][2][3]

Standard DADLE (the potent Delta Opioid Receptor agonist) is a specific stereoisomer: H-L-Tyr-D-Ala-Gly-L-Phe-D-Leu-OH .[1][2][3]

If your reagent is indeed the "All-DL" variant specified in the topic, it represents a combinatorial library of

-

Active Fraction: Only 6.25% (1/16th) of the mixture corresponds to the bioactive DADLE sequence (L-D-L-D).

-

Inactive/Antagonistic Fraction: The remaining 93.75% consists of isomers (e.g., D-Tyr variants) that may be biologically inert or act as competitive antagonists, potentially altering

values in binding assays.[1]

Structural Specifications (Bioactive Isomer)

The following data refers to the bioactive component (DADLE) within the mixture:

| Property | Specification |

| IUPAC Name | L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-D-leucine |

| Chemical Formula | |

| Molecular Weight | 569.65 g/mol (Free base) |

| Salt Form | Trifluoroacetate (TFA) |

| Solubility | Water (10 mg/mL), DMSO (25 mg/mL) |

| Sequence Analysis | Tyr¹ : "Message" domain (L-isomer critical for receptor activation).D-Ala² : Steric shield; prevents aminopeptidase degradation.Gly³ : Linker; provides conformational flexibility.Phe⁴ : Hydrophobic interaction with receptor pocket.D-Leu⁵ : C-terminal cap; prevents carboxypeptidase degradation.[1][2][3][4] |

The Role of the TFA Salt

Synthetic peptides are typically cleaved from solid-phase resin using trifluoroacetic acid (TFA).[2][5][6] The resulting peptide is a TFA salt.[5][6]

-

Pros: High solubility, stable solid form.

-

Cons: TFA is cytotoxic and acidic. In cell culture, unbuffered TFA can lower local pH, causing false-positive toxicity or signaling artifacts.[1]

-

Stoichiometry: The ".TFA" notation implies a non-stoichiometric salt, usually 1-3 moles of TFA per mole of peptide depending on the number of basic residues (Tyr, N-term).[1]

Pharmacodynamics & Signaling Pathways[4][9][10][11][12]

Mechanism of Action

The [D-Ala², D-Leu⁵] modification renders the peptide resistant to enkephalinases, allowing it to cross the blood-brain barrier (BBB) and bind stably to the Delta Opioid Receptor (DOR) .[1][2]

Upon binding, DADLE triggers a

Visualization: Structural Stability & Signaling

The following diagram illustrates why the D-amino acid substitution confers stability and how the ligand activates neuroprotective pathways.

Figure 1: Structural resistance of DADLE to enzymatic degradation (top) and downstream G-protein coupled signaling leading to neuroprotection (bottom).[1][2][3]

Handling, Stability, & Reconstitution

Storage Protocol[2][3][4]

-

Lyophilized Powder: Store at -20°C. Stable for >2 years if desiccated.[1][2][3]

-

In Solution: Aliquot immediately. Avoid freeze-thaw cycles.[1][3] Stable at -20°C for 1-3 months.

-

Hygroscopy: The TFA salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes the peptide.

Reconstitution & TFA Management

Critical Warning: If using the peptide for cell culture, the TFA counterion must be neutralized or removed, as it lowers pH and is cytotoxic.

Method A: Buffer Neutralization (For Acute Assays)

-

Dissolve peptide in a small volume of DMSO (e.g., 100x stock).

-

Dilute into culture media (e.g., PBS or DMEM) containing at least 25mM HEPES or bicarbonate.

-

Validation: Check pH. If pH < 7.2, add 1N NaOH dropwise.

Method B: TFA Removal (For Sensitive In Vivo/Embryonic Work) [1]

Experimental Protocols

In Vitro Radioligand Binding Assay

Purpose: To determine the affinity (

Note on "DL" Mixture: If using the racemic mixture, you must correct the concentration. Assume only 6.25% of the weighed mass is active ligand.

Materials:

-

Membrane preparation from CHO cells stably expressing human DOR (CHO-hDOR).[1][2][3]

-

Radioligand:

-DADLE (Specific Activity ~40-50 Ci/mmol).[1][2][3] -

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

.[1][2]

Workflow:

-

Preparation: Dilute membrane prep to 20-50 µg protein/well.[2]

-

Incubation:

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

and derive

In Vivo Ischemia/Reperfusion Model

Purpose: To validate neuroprotective utility.

References

-

Zhang, L. et al. (2020). "Delta opioid peptide [D-Ala2, D-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia."[1][2][3][9] Cell & Bioscience. Available at: [Link]

-

LifeTein Technical Support . "How to remove peptide TFA salt?" LifeTein Protocols. Available at: [Link][1][2]

-

Gao, C. et al. (2022). "[D-Ala2, D-Leu5] Enkephalin Attenuates Hepatic Ischemia–Reperfusion Injury in Cirrhotic Rats." Frontiers in Physiology. Available at: [Link]

Sources

- 1. DADLE - Wikipedia [en.wikipedia.org]

- 2. H-Leu-Tyr-Gly-Gly-Phe-OH | C28H37N5O7 | CID 44355878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H-DL-Arg-DL-Leu-DL-Tyr-DL-Lys-DL-Phe-DL-Gln-Gly-DL-Ala-DL-Leu-DL-Leu-Gly-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Asp-DL-Tyr-DL-Asn-DL-Val-DL-Tyr-DL-Lys-DL-Lys-DL-Val-DL-Val-DL-Val-DL-Ser-DL-Asp-DL-Leu-DL-Tyr-Gly-DL-Ala-DL-Leu-DL-Asp-DL-Leu-Gly-Gly-DL-Ala-DL-Ser-DL-xiThr-DL-Gln-DL-Val-DL-xiThr-DL-Phe-OH | C221H342N54O61 | CID 155886903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 6. lifetein.com [lifetein.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA molecular weight

An In-depth Technical Guide to H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: From Molecular Weight Determination to Practical Application

Abstract

This technical guide provides a comprehensive analysis of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, specifically in its common trifluoroacetate (TFA) salt form. The primary focus is the accurate determination of its molecular weight, a critical parameter for all quantitative experimental work. We will dissect the molecular composition, calculate the molecular weights of the free peptide and its TFA salt, and discuss the profound implications for researchers in solution preparation and analytical characterization. Furthermore, this guide offers field-proven protocols for the handling, storage, and analysis of this and similar synthetic peptides, grounding theoretical knowledge in practical, validated laboratory workflows.

Molecular Composition and Structure

The compound is a salt composed of a peptide cation and a trifluoroacetate anion. Understanding each component is essential for its proper use.

The Peptide: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH

-

Sequence: The primary structure is a pentapeptide with the sequence Tyrosine - Alanine - Glycine - Phenylalanine - Leucine.

-

Stereochemistry (DL-): The "DL" prefix on each amino acid indicates that the material is a racemic mixture. This means it contains an equal amount of both the D- and L-enantiomers for each chiral amino acid (Tyr, Ala, Phe, Leu). Glycine is achiral and has no stereoisomers. This is a crucial detail, as biological systems typically recognize only L-amino acids. The racemic nature of this peptide suggests its use in non-biological or specific research contexts where stereochemistry is being investigated or is irrelevant.

-

Termini: The "H-" at the N-terminus and "-OH" at the C-terminus signify a free peptide, with an unblocked primary amine and a free carboxylic acid group, respectively. The N-terminal amine is the primary site of protonation and subsequent salt formation with the TFA counter-ion.

The Counter-Ion: Trifluoroacetate (TFA)

Trifluoroacetic acid (TFA) is a strong acid widely used in two key stages of peptide research:

-

Solid-Phase Peptide Synthesis (SPPS): It is often used as the cleavage agent to release the synthesized peptide from its solid support resin.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common mobile phase additive and ion-pairing reagent for peptide purification.[1][2] It protonates the peptide's basic groups (like the N-terminal amine) and acidic groups, reducing secondary interactions with the column and resulting in sharper, more symmetrical peaks.[1][3]

As a result of its use in purification, the final lyophilized (freeze-dried) peptide product is typically isolated as a TFA salt. The negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic bond with the positively charged sites on the peptide, most notably the N-terminal ammonium group (-NH₃⁺).

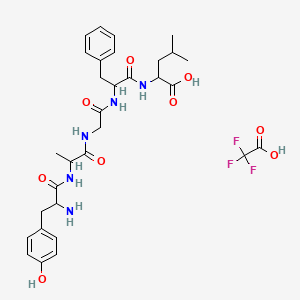

Caption: Structure of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH with its TFA counter-ion.

Molecular Weight Determination: A Step-by-Step Calculation

Accurate molar calculations are the bedrock of reproducible science. For peptide salts, it is a common and critical error to use the molecular weight of the free peptide instead of the total molecular weight of the salt.

Step 1: Calculate the Molecular Weight of the Free Peptide

The molecular weight of the free peptide is the sum of the molecular weights of its constituent amino acid residues plus the molecular weight of one molecule of water (to account for the terminal H and OH groups).

| Component | Amino Acid | Residue Formula | Average Residue MW ( g/mol ) |

| Tyr | Tyrosine | C₉H₉NO₂ | 163.17 |

| Ala | Alanine | C₃H₅NO | 71.08 |

| Gly | Glycine | C₂H₃NO | 57.05 |

| Phe | Phenylalanine | C₉H₉NO | 147.17 |

| Leu | Leucine | C₆H₁₁NO | 113.16 |

| Subtotal (Residues) | 551.63 | ||

| Termini (H₂O) | H₂O | 18.02 | |

| Total Free Peptide | C₂₉H₃₉N₅O₇ | 569.65 |

Note: Individual residue molecular weights are sourced from standard biochemical tables.[4]

Step 2: Determine the Molecular Weight of the TFA Counter-Ion

Trifluoroacetic acid (TFA) has the chemical formula C₂HF₃O₂.

Step 3: Calculate the Total Molecular Weight of the TFA Salt

The final molecular weight is the sum of the free peptide's weight and the weight of all associated TFA counter-ions. This peptide contains one primary basic site: the N-terminal α-amino group. Therefore, under the acidic conditions of purification, it will associate with one TFA counter-ion.

Formula for Theoretical Net Peptide Content: Theoretical net peptide content can be estimated by dividing the molecular weight of the peptide by the sum of its molecular weight and the product of the number of counterions and the counterion's molecular weight.[5]

-

Calculation:

-

MW (Peptide) + MW (TFA) = Total MW

-

569.65 g/mol + 114.02 g/mol = 683.67 g/mol

-

Summary of Molecular Weights

| Compound | Formula | Molecular Weight ( g/mol ) |

| Free Peptide | C₂₉H₃₉N₅O₇ | 569.65 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |

| Peptide TFA Salt | C₂₉H₃₉N₅O₇ · C₂HF₃O₂ | 683.67 |

Expert Insight: When preparing a solution of a specific molarity (e.g., 10 mM), you must use the molecular weight of the TFA salt (683.67 g/mol ). Using the free peptide's molecular weight would result in a systematically lower, incorrect concentration.

Practical Implications and Analytical Considerations

The presence of TFA is not merely an accounting exercise for molecular weight; it actively influences the peptide's behavior in experiments.

Impact on Solution Preparation

As established, all weight-to-mole calculations must use the salt's molecular weight. The actual peptide content by weight is often less than 100% due to the presence of counter-ions and residual moisture.[5] For this peptide, the peptide itself constitutes approximately 83.3% of the total mass (569.65 / 683.67).

Impact on Analytical Techniques

-

Mass Spectrometry (MS): TFA is known to cause ion suppression in electrospray ionization (ESI-MS), reducing the signal intensity of the analyte.[7] This occurs because the strong ion-pairing of TFA with the peptide can hinder the peptide's efficient ionization in the gas phase. For this reason, formic acid is often preferred as a mobile phase additive for LC-MS applications, although it may offer inferior chromatographic resolution compared to TFA.[8]

-

Reversed-Phase HPLC (RP-HPLC): TFA is essential for good chromatography. It acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which enhances its interaction with the hydrophobic C18 stationary phase and leads to better peak shapes and resolution.[1][9]

Experimental Protocols

The following protocols represent best practices for handling, storing, and analyzing synthetic peptides like this compound.

Protocol 1: Handling and Storage of Lyophilized Peptides

Proper storage is critical to prevent degradation and ensure the long-term integrity of the peptide.

-

Initial Receipt: Upon receiving the lyophilized (powder) peptide, store it immediately at -20°C or, for optimal long-term stability, at -80°C.[10][11][12] Keep the container sealed and protected from light.[13]

-

Weighing: Before opening the container, allow it to equilibrate to room temperature for at least 10-15 minutes, preferably in a desiccator.[10] This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide powder, which would compromise its stability.[11]

-

Aliquoting: Weigh the desired amount of peptide quickly in a clean environment.

-

Resealing and Storage: Tightly reseal the container, preferably purging the headspace with an inert gas like dry nitrogen or argon, and return it to cold storage (-20°C or -80°C).[10]

Protocol 2: Peptide Reconstitution and Solubilization

There is no universal solvent for all peptides; a systematic approach is recommended.[13]

-

Purity Check: Before dissolving the entire sample, it is wise to test the solubility of a small portion first.

-

Initial Solvent Choice: Begin with sterile, high-purity water. If the peptide has a net positive charge (as this one does due to the N-terminus), dilute acetic acid (e.g., 0.1%) can aid dissolution.[13]

-

Aiding Solubilization: If the peptide does not readily dissolve, brief sonication or vortexing may help.

-

Organic Solvents: For very hydrophobic peptides, organic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) may be required. However, ensure these are compatible with your downstream application.

-

Stock Solution Storage: Once dissolved, peptide solutions are far less stable than their lyophilized form.[11][12] It is best practice to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[11]

Protocol 3: Workflow for Purity Analysis by RP-HPLC

This workflow outlines a standard method for verifying the purity of the peptide.

Caption: A typical workflow for peptide purity analysis using Reversed-Phase HPLC.

-

System Preparation:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in a suitable solvent, often Mobile Phase A or a small amount of organic solvent if necessary for solubility.[14]

-

Chromatographic Method:

-

Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The compound this compound is a synthetic pentapeptide salt with a calculated molecular weight of 683.67 g/mol . This value, which includes the single TFA counter-ion, is paramount for accurate and reproducible research. A failure to account for the mass of the counter-ion is a significant source of error in experimental design. By understanding the chemical nature of this compound and adhering to rigorous protocols for its handling, storage, and analysis, researchers, scientists, and drug development professionals can ensure the integrity and validity of their scientific outcomes.

References

- Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.

- NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience.

- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides. Sigma-Aldrich.

- NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. NovoPro Bioscience.

- MilliporeSigma. (n.d.). Synthetic Peptide Handling & Storage Protocol. MilliporeSigma.

- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein®.

- Agilent Technologies, Inc. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.

- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.

- AAPPTec. (n.d.). Peptide Purification. AAPPTec.

- Guidechem. (n.d.). TYR-D-ALA-GLY-PHE-LEU 64963-01-5 wiki. Guidechem.

- Waters Corporation. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters.

- Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins. Springer.

- Letter, W. (2024, September 25). Why is TFA commonly used in LCMS sample preparation? ResearchGate.

- J. Niebling, et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI.

- Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog.

- Peptide Sciences. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide Sciences.

- Fountain, K. J., et al. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC.

- AmbioPharm. (n.d.). How is Theoretical Net Peptide Content Calculated? AmbioPharm.

- Sigma-Aldrich. (n.d.). Trifluoroacetic acid Product Number T 1647. Sigma-Aldrich.

- University of Arizona. (n.d.). amino acid residues molecular masses. University of Arizona.

Sources

- 1. lcms.cz [lcms.cz]

- 2. renyi.hu [renyi.hu]

- 3. agilent.com [agilent.com]

- 4. www2.riken.jp [www2.riken.jp]

- 5. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. peptide.com [peptide.com]

- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 11. novoprolabs.com [novoprolabs.com]

- 12. lifetein.com [lifetein.com]

- 13. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

Whitepaper: A Comprehensive Guide to the Isoelectric Point Calculation of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoelectric point (pI) is a critical physicochemical parameter that governs the behavior of peptides in various biochemical and pharmaceutical applications. It dictates solubility, stability, and interaction with other molecules, making its accurate determination essential for purification, formulation, and biological assay development.[1] This guide provides a detailed methodology for both the theoretical calculation and experimental determination of the isoelectric point for the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, delivered as a trifluoroacetate (TFA) salt. We will explore the foundational principles of peptide ionization, apply the Henderson-Hasselbalch equation for a predictive calculation, and discuss the practical implications of its mixed stereochemistry and the presence of the TFA counter-ion. Furthermore, this document outlines a robust, self-validating experimental protocol using capillary isoelectric focusing (cIEF) for empirical pI verification.

Introduction to the Analyte and the Concept of pI

The subject of this guide is the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA. Its primary structure consists of five amino acids: Tyrosine, Alanine, Glycine, Phenylalanine, and Leucine.[2][3] A notable feature is the inclusion of both D- and L-isomers for four of the five residues, a strategy often employed in drug development to enhance peptide stability against enzymatic degradation.[4][5][6] The peptide is also complexed with a trifluoroacetate (TFA) counter-ion, a common artifact from the solid-phase synthesis and purification process.[7][8][9]

1.1. The Isoelectric Point (pI): A Definition of Net Neutrality

The isoelectric point (pI) is defined as the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[10] At pH values below the pI, the peptide will have a net positive charge, while at pH values above the pI, it will possess a net negative charge. This property is dictated by the ionization states of its acidic and basic functional groups. For any peptide, these include the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of any ionizable amino acids.[11] Understanding the pI is paramount for:

-

Purification Strategy: Techniques like ion-exchange chromatography and isoelectric focusing separate molecules based on charge.

-

Solubility and Stability: Peptides are often least soluble at their isoelectric point, a phenomenon known as isoelectric precipitation.

-

Formulation Development: The pH of a peptide-based drug formulation must be carefully controlled relative to its pI to ensure stability and prevent aggregation.

-

Biological Activity: The charge state of a peptide can significantly influence its interaction with biological targets like receptors or enzymes.[1]

Theoretical Calculation of the Isoelectric Point

The theoretical pI is calculated by identifying all ionizable groups in the peptide, utilizing their respective pKa values, and applying the Henderson-Hasselbalch equation to determine the pH at which the sum of all positive and negative charges equals zero.[12][13]

2.1. Identifying Ionizable Groups and Their pKa Values

The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH has three ionizable groups:

-

The N-terminal α-amino group of the Tyrosine residue.

-

The C-terminal α-carboxyl group of the Leucine residue.

-

The phenolic hydroxyl group in the side chain of the Tyrosine residue.

The amino acids Alanine, Glycine, Phenylalanine, and Leucine have non-ionizable side chains and therefore do not contribute to the charge calculation beyond their terminal groups.[14]

The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[15] We will use established pKa values for these calculations, summarized in the table below. It is important to note that these values are approximations, as the exact pKa can be influenced by the peptide's local microenvironment; however, they provide a highly reliable estimate.[16]

| Ionizable Group | Amino Acid | pKa Value | Charge (Protonated) | Charge (Deprotonated) |

| α-Carboxyl | C-Terminus (Leu) | ~2.34 | 0 | -1 |

| α-Amino | N-Terminus (Tyr) | ~9.69 | +1 | 0 |

| Side Chain (R-group) | Tyrosine | ~10.07 | 0 | -1 |

| Table 1: Standard pKa values for the ionizable groups in the peptide. Values are based on Lehninger's Principles of Biochemistry.[1] |

2.2. Step-by-Step pI Calculation

The calculation involves determining the net charge of the peptide at various pH values. The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), describes the relationship between pH and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) forms of a group.[17][18]

A simplified, iterative approach is highly effective:

-

At a very low pH (e.g., pH 1), all groups will be fully protonated.

-

α-Carboxyl: Charge = 0

-

α-Amino: Charge = +1

-

Tyr Side Chain: Charge = 0

-

Net Charge = +1

-

-

As the pH increases, the α-carboxyl group will be the first to deprotonate (pKa ~2.34). In the pH range between the first and second pKa values (e.g., pH 3 to 9), the peptide will exist as a zwitterion.

-

α-Carboxyl: Charge = -1

-

α-Amino: Charge = +1

-

Tyr Side Chain: Charge = 0

-

Net Charge = 0

-

-

The pH at which the net charge is zero is the isoelectric point. For a peptide with one acidic and one basic terminal group and no other charged side chains in the neutral pH range, the pI can be estimated by averaging the pKa values of the groups that bracket the neutral state.

-

pI ≈ (pKa_carboxyl + pKa_amino) / 2

-

pI ≈ (2.34 + 9.69) / 2

-

pI ≈ 6.02

-

At this calculated pI of ~6.02, the positive charge on the N-terminus is balanced by the negative charge on the C-terminus. The Tyrosine side chain remains protonated and neutral, as the pH is well below its pKa of ~10.07.

The diagram below illustrates the ionization states of the peptide across different pH ranges.

Caption: Ionization states of the peptide at various pH ranges.

Special Considerations for the Analyte

3.1. Impact of DL-Stereochemistry

The presence of both D- and L-amino acids is a critical feature for enhancing peptide stability in biological systems, as D-amino acids are resistant to degradation by common proteases.[4][5] However, for the purpose of isoelectric point calculation, stereochemistry does not alter the fundamental acidic or basic properties of the ionizable groups. The pKa of a functional group is determined by its chemical environment, not its chirality.[19] Therefore, the theoretical pI of the DL-peptide is identical to that of its all-L enantiomer.

3.2. Impact of the Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid is a strong acid (pKa ~0.23) used extensively during peptide synthesis and HPLC purification.[7] Consequently, synthetic peptides are often delivered as TFA salts, where the negatively charged trifluoroacetate ion (CF₃COO⁻) is associated with positively charged sites on the peptide, primarily the N-terminal amino group.

When calculating the intrinsic isoelectric point of the peptide molecule, the counter-ion is disregarded. The pI is a property of the peptide itself. However, the presence of TFA is a crucial practical consideration:

-

pH of Stock Solutions: Dissolving the peptide-TFA salt in a neutral, unbuffered solvent like water will result in an acidic solution. This is because the TFA will dissociate, lowering the pH. Researchers must use a suitable buffer to maintain the desired pH for experiments.

-

Biological Assay Interference: Residual TFA can be cytotoxic or interfere with cellular assays, even at low concentrations.[7][8] For sensitive applications, exchanging TFA for a more biocompatible counter-ion like hydrochloride or acetate is often necessary.[7]

Experimental Verification by Capillary Isoelectric Focusing (cIEF)

While theoretical calculations provide a strong estimate, experimental determination is the gold standard for confirming a peptide's pI. Capillary isoelectric focusing (cIEF) is a high-resolution technique ideal for this purpose.

4.1. Principle of cIEF

In cIEF, a mixture of the peptide sample, carrier ampholytes (a mixture of small molecules with a wide range of pI values), and pI markers is introduced into a capillary. When a high voltage is applied, the carrier ampholytes form a stable pH gradient inside the capillary. The peptide molecules then migrate through this gradient until they reach the pH that matches their isoelectric point. At this location, the peptide has no net charge and stops moving in the electric field, forming a sharp, focused band. The position of this band, relative to the known pI markers, allows for a precise determination of the peptide's pI.

4.2. Detailed Experimental Protocol

Causality Statement: This protocol is designed to be self-validating through the inclusion of bracketing pI markers. These markers are well-characterized proteins or peptides with known isoelectric points. If the markers are resolved at their correct, expected positions, it validates the integrity of the pH gradient and confirms the accuracy of the determined pI for the analyte.

Materials:

-

Capillary Electrophoresis (CE) system with UV detector (e.g., 280 nm for Tyrosine-containing peptides).

-

Fused-silica capillary.

-

Carrier ampholytes (e.g., pH 3-10 range).

-

pI markers (e.g., a low pI marker of 5.5 and a high pI marker of 7.0 to bracket the expected pI of ~6.02).

-

Anolyte (e.g., phosphoric acid).

-

Catholyte (e.g., sodium hydroxide).

-

Focusing and Mobilization solutions as per instrument guidelines.

-

Peptide sample (this compound).

Procedure:

-

Sample Preparation: Prepare a sample mixture containing the peptide at a suitable concentration (e.g., 0.5 mg/mL), carrier ampholytes, and the low and high pI markers.

-

Capillary Conditioning: Flush the capillary sequentially with sodium hydroxide, water, and then the separation medium (sample mixture) to ensure a clean and active surface.

-

Focusing: Place the capillary ends into the anolyte and catholyte vials. Apply a high voltage (e.g., 25-30 kV) for a set time (e.g., 5-10 minutes). During this phase, the pH gradient is established and the peptide and pI markers migrate to their respective isoelectric points.

-

Mobilization: After focusing, the focused bands are moved past the detector. This can be achieved either by applying pressure to one end of the capillary (pressure mobilization) or by changing the composition of the catholyte to alter the pH gradient (chemical mobilization).

-

Detection & Data Analysis: As the mobilized bands pass the UV detector, an electropherogram is generated.

-

Identify the peaks corresponding to the low and high pI markers.

-

Create a calibration curve by plotting the migration time of the markers against their known pI values.

-

Determine the migration time of the target peptide peak and use the calibration curve to interpolate its experimental isoelectric point.

-

The following diagram outlines the cIEF workflow.

Caption: A streamlined workflow for experimental pI determination using cIEF.

Conclusion

The isoelectric point of the peptide this compound has been thoroughly investigated through both theoretical and experimental lenses. The theoretical calculation, based on the pKa values of its N-terminus, C-terminus, and Tyrosine side chain, predicts a pI of approximately 6.02 . This value is unaffected by the DL-stereochemistry of its constituent amino acids. While the TFA counter-ion is an important factor for sample handling and potential biological interference, it does not alter the intrinsic pI of the peptide itself. For definitive confirmation, a robust experimental method such as capillary isoelectric focusing is recommended, providing an empirical value that can be used to optimize purification, formulation, and analytical development for this peptide.

References

-

Star Republic. pKa values of amino acids. Star Republic: Guide for Biologists. Available from: [Link]

-

Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2377-2386. Available from: [Link]

-

Koval, A., et al. (2023). pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling, 63(3), 896-903. Available from: [Link]

-

Biohacks. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Available from: [Link]

-

AK Lectures. (n.d.). Ionizable Amino Acids. Available from: [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available from: [Link]

-

Pinto, G., & de la Guardia, M. (2002). A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. Journal of Chemical Education, 79(8), 1008. Available from: [Link]

-

Kozlowski, L. P. (2016). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Biology Direct, 11(1), 55. Available from: [Link]

-

The Bumbling Biochemist. (2020). Henderson Hasselbach equation and charge of peptides. YouTube. Available from: [Link]

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Available from: [Link]

-

Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8448. Available from: [Link]

-

Marchesan, S., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. International Journal of Molecular Sciences, 17(5), 755. Available from: [Link]

-

JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. Available from: [Link]

-

Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available from: [Link]

-

Wikipedia contributors. (2024). Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]

-

LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Available from: [Link]

-

Jakubowski, H. (2016). A3. Amino Acid Charges. LibreTexts Chemistry. Available from: [Link]

-

Slideshare. (n.d.). Henderson Hasselbalch Equation. Available from: [Link]

-

The Bumbling Biochemist. (2025). Practical Henderson-Hasselbalch: avoiding common mistakes & knowing when you don't need to use it. YouTube. Available from: [Link]

-

Cotto, B., et al. (2019). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PloS one, 14(3), e0213723. Available from: [Link]

-

GenScript. (n.d.). Impact of TFA - A Review. Available from: [Link]

-

ResearchGate. (2015). Are antimicrobial peptides delivered as TFA salts problematic for MIC assays?. Available from: [Link]

-

LibreTexts Chemistry. (n.d.). 26.3: Proteins. Available from: [Link]

-

Baumruk, V., et al. (2008). Conformational Properties of the Pro-Gly Motif in the H-D-Ala-L-Pro-Gly-D-Ala-OH Tetrapeptide: Analysis of the NMR, Raman, and Raman Optical Activity Spectra. The Journal of Physical Chemistry B, 112(5), 1543-1552. Available from: [Link]

-

Oreate AI. (2026). Decoding the Amino Acid Chain: Ala-Gly-Tyr-Lys-Met-TRP-Phe. Available from: [Link]

-

AAPPTec. (n.d.). Amino Acid Abbreviations Table. Available from: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Proteins [organicavirtuale.altervista.org]

- 3. Decoding the Amino Acid Chain: Ala-Gly-Tyr-Lys-Met-TRP-Phe - Oreate AI Blog [oreateai.com]

- 4. lifetein.com [lifetein.com]

- 5. mdpi.com [mdpi.com]

- 6. jpt.com [jpt.com]

- 7. lifetein.com [lifetein.com]

- 8. genscript.com.cn [genscript.com.cn]

- 9. genscript.com [genscript.com]

- 10. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. peptide.com [peptide.com]

- 15. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 18. Henderson Hasselbalch Equation | PPT [slideshare.net]

- 19. books.rsc.org [books.rsc.org]

A Technical Guide to the Biological Significance of DL-Amino Acid-Containing Peptides

Abstract

The central dogma of molecular biology underscores the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence reveals the significant presence and functional importance of peptides containing D-amino acids (D-amino acid-containing peptides or DAACPs) across all domains of life. These peptides, arising from both non-ribosomal synthesis and post-translational modifications, exhibit unique physicochemical properties that confer significant biological advantages. This in-depth technical guide provides a comprehensive exploration of the core biological significance of DL-amino acid-containing peptides. We will delve into their natural occurrence, diverse biosynthetic pathways, and the profound impact of D-amino acid incorporation on proteolytic stability, receptor interactions, and overall bioactivity. Furthermore, this guide will present detailed methodologies for the synthesis, detection, and characterization of these peptides, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Challenging the Homochiral Dogma

For decades, the homochirality of life, specifically the universal use of L-amino acids in protein synthesis, was considered a fundamental and unbreachable principle. This paradigm has been progressively challenged by the discovery of D-amino acids in a wide array of natural products, from bacterial cell walls to venom peptides of higher organisms.[1][2] The incorporation of D-amino acids into peptide chains is not a random occurrence but rather a strategic evolutionary innovation that imparts crucial functional advantages.

The primary and most profound consequence of incorporating a D-amino acid is the dramatic increase in resistance to proteolysis.[3][4][5] Proteases, the enzymes responsible for peptide and protein degradation, are inherently stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The mirror-image configuration of a D-amino acid sterically hinders the binding of proteases, effectively shielding the peptide from enzymatic degradation and significantly extending its biological half-life.[1][5] This enhanced stability is a cornerstone of their biological significance and a key driver for their exploration in therapeutic development.[4][]

Beyond stability, the presence of D-amino acids can modulate a peptide's three-dimensional structure, leading to altered receptor binding affinities and specificities.[7][8] This can result in unique biological activities that are distinct from their all-L-amino acid counterparts.[9][10] In some instances, the presence of a specific D-amino acid is an absolute requirement for biological function.[8]

This guide will systematically unpack the multifaceted biological significance of DL-amino acid-containing peptides, providing both the foundational knowledge and the practical methodologies required to navigate this exciting and rapidly evolving field.

Natural Occurrence and Biosynthesis

D-amino acid-containing peptides are found in a remarkable diversity of organisms and fulfill a wide range of biological roles.[11][12] Their origins are equally diverse, arising from two principal biosynthetic pathways.

Non-Ribosomal Peptide Synthesis (NRPS)

In many microorganisms, complex peptides, including many antibiotics, are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] These enzymatic assembly lines can incorporate both proteinogenic and non-proteinogenic amino acids, including D-amino acids. The chirality of the incorporated amino acid is determined by specific epimerization domains within the NRPS machinery. A classic example is the antibiotic gramicidin, which contains alternating L- and D-amino acids.[8]

Ribosomal Synthesis followed by Post-Translational Modification (PTM)

In higher organisms, the primary route to DAACPs involves the ribosomal synthesis of a precursor peptide composed entirely of L-amino acids, followed by the enzymatic conversion of specific L-amino acid residues to their D-enantiomers.[1][13] This post-translational modification is catalyzed by a class of enzymes known as amino acid racemases or epimerases.[9][14] These enzymes facilitate a 1,1-proton transfer at the α-carbon of the target amino acid residue, effectively inverting its stereochemistry.[15][16] This process is highly specific, targeting particular amino acid residues within a defined sequence context. Examples of such peptides include opioid peptides from frog skin and neuropeptides in snails.[1][17]

The Functional Impact of D-Amino Acid Incorporation

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the physicochemical and biological properties of a peptide.

Enhanced Proteolytic Stability

As previously mentioned, the most significant and widely exploited advantage of DAACPs is their resistance to enzymatic degradation.[3][5] This is a direct consequence of the stereospecificity of proteases. The presence of a D-amino acid disrupts the precise three-dimensional fit required for enzyme-substrate recognition and catalysis.

| Peptide Type | Susceptibility to Proteolysis | Biological Half-Life |

| All-L-amino acid peptide | High | Short |

| DL-amino acid-containing peptide | Low to Very Low | Significantly Extended |

| All-D-amino acid peptide | Extremely Low | Longest |

Table 1: Comparative Proteolytic Stability of L-, DL-, and D-Peptides.

This enhanced stability is a critical factor in the development of peptide-based therapeutics, as it can transform a transiently active molecule into a viable drug candidate with a clinically relevant duration of action.[][18][19]

Modulation of Receptor Binding and Biological Activity

The introduction of a D-amino acid can alter the peptide's conformational landscape, leading to changes in its interaction with biological targets such as receptors and enzymes.[5][7] This can result in:

-

Increased Receptor Affinity and Potency: In some cases, the altered conformation induced by a D-amino acid can lead to a more favorable interaction with the target receptor, resulting in enhanced binding affinity and greater biological potency.[20]

-

Altered Receptor Selectivity: The conformational changes can also lead to a shift in binding preference between different receptor subtypes.[21] This can be a powerful tool for designing more selective drugs with fewer off-target effects.

-

Novel Biological Activities: In certain instances, the incorporation of a D-amino acid can confer entirely new biological activities that are absent in the all-L counterpart.[9][10]

Therapeutic and Diagnostic Applications

The unique properties of DAACPs have made them highly attractive candidates for the development of novel therapeutics and diagnostics.[5][]

Drug Development

The enhanced stability and potentially improved activity profiles of DAACPs are being leveraged in the design of new drugs for a variety of diseases.[4]

-

Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are susceptible to degradation by bacterial proteases. The incorporation of D-amino acids can create more robust antimicrobial agents that are less prone to resistance mechanisms.[3][22]

-

Enzyme Inhibitors: D-peptides can be designed to act as potent and stable inhibitors of specific enzymes, making them valuable tools for treating diseases characterized by aberrant enzyme activity.[5]

-

Hormone Analogs: The half-lives of peptide hormones can be extended through the introduction of D-amino acids, leading to more convenient dosing regimens for hormone replacement therapies.[2][19]

-

Neurodegenerative Diseases: D-amino acid-based peptide inhibitors are being investigated for their potential to interfere with the aggregation of amyloid-beta peptides in Alzheimer's disease.[23]

Disease Biomarkers

The presence of specific DAACPs in biological fluids has been linked to certain disease states and aging.[9][24] For example, the accumulation of D-aspartate-containing peptides has been observed in patients with cataracts and Alzheimer's disease.[9][10] This raises the possibility of using these peptides as novel biomarkers for disease diagnosis and progression.[25]

Experimental Methodologies

The study of DL-amino acid-containing peptides requires a specialized set of experimental techniques for their synthesis, detection, and characterization.

Synthesis of DL-Amino Acid-Containing Peptides

The chemical synthesis of peptides containing D-amino acids is now a routine procedure, most commonly achieved through solid-phase peptide synthesis (SPPS).[26][27]

Step-by-Step Protocol for Fmoc-based Solid-Phase Synthesis:

-

Resin Preparation: Start with a solid support resin functionalized with a suitable linker.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (either L- or D-form) to the resin. The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a mild base, typically piperidine in dimethylformamide (DMF).

-

Peptide Bond Formation: Couple the next Fmoc-protected amino acid (either L- or D-form) to the deprotected N-terminus using a coupling reagent such as diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Detection and Analysis of D-Amino Acids in Peptides

The detection and quantification of D-amino acids within a peptide sequence can be challenging as it does not involve a change in mass.[28][29] Several analytical techniques have been developed to address this.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can separate enantiomeric amino acids after total hydrolysis of the peptide.[30]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following hydrolysis and derivatization with a chiral reagent, the resulting diastereomers can be separated and quantified by GC-MS.

-

Tandem Mass Spectrometry (MS/MS): While enantiomers have the same mass, their fragmentation patterns in MS/MS can sometimes differ, allowing for their differentiation.[28]

-

Enzymatic Assays: D-amino acid oxidase (DAAO) is an enzyme that specifically oxidizes D-amino acids.[31][32] This enzyme can be used in assays to detect the presence of D-amino acids.[31]

The Role of D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.[31][32] It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[31][32][33] DAAO is important for detoxification by metabolizing D-amino acids that may accumulate in the body.[34] In the central nervous system, DAAO is particularly important for regulating the levels of D-serine, a co-agonist of NMDA receptors involved in neurotransmission.[33][35] Dysregulation of DAAO activity has been implicated in neurological and psychiatric disorders.[31][35]

Conclusion and Future Perspectives

The discovery and ongoing investigation of DL-amino acid-containing peptides have fundamentally altered our understanding of peptide biology and opened up new avenues for therapeutic intervention. The strategic incorporation of D-amino acids provides a powerful means to overcome the inherent limitations of peptide-based drugs, particularly their poor in vivo stability. As our knowledge of the enzymes involved in their synthesis and degradation expands, and as analytical techniques for their detection become more sophisticated, we can expect to see a surge in the development of novel DAACP-based therapeutics. The continued exploration of this fascinating class of molecules holds immense promise for addressing a wide range of human diseases.

References

-

D-amino acid oxidase - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

-

D amino acid peptide, retro-inverso peptides resist degradation. (n.d.). Retrieved February 19, 2026, from [Link]

-

Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis - PubMed. (2018). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(7), 775–782. [Link]

-

Occurrence of D-amino acids in natural products. (2023). Amino Acids, 55(11), 1335–1373. [Link]

- Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. (1993). Journal of Biological Chemistry, 268(36), 26941–26949.

-

Should My Peptides Have D-Amino Acids? - LifeTein. (2024, October 18). Retrieved February 19, 2026, from [Link]

-

D-amino acids in nature, agriculture and biomedicine - Taylor & Francis. (2019). Critical Reviews in Biotechnology, 39(6), 804–819. [Link]

-

Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology - J-Stage. (2018). Biological and Pharmaceutical Bulletin, 41(6), 809–819. [Link]

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - Frontiers. (2018). Frontiers in Microbiology, 9. [Link]

-

D-amino acid oxidase: Physiological role and applications - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2021). Applied Microbiology and Biotechnology, 105(16-17), 6239–6253. [Link]

-

MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

-

d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance. (2019). Life Science Alliance, 2(1). [Link]

-

Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC - NIH. (2017). Frontiers in Molecular Biosciences, 4. [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Accounts of Chemical Research, 50(7), 1535–1544. [Link]

-

Occurrence of D-amino acids in natural products - PubMed. (2023). Amino Acids, 55(11), 1335–1373. [Link]

-

D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. (2020). Frontiers in Microbiology, 11. [Link]

-

D-peptide - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

The Use of d-Amino Acids for Peptide Self-assembled Systems - Books. (2020). In RSC Publishing. [Link]

-

D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (n.d.). Retrieved February 19, 2026, from [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021). Molecules, 26(22). [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - MDPI. (2021). Molecules, 26(22). [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. (2022, August 1). Retrieved February 19, 2026, from [Link]

-

Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - MDPI. (2016). International Journal of Molecular Sciences, 17(7). [Link]

-

D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. (2019). Neural Regeneration Research, 14(11), 1878–1881. [Link]

-

d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - Canadian Science Publishing. (2017). Canadian Journal of Microbiology, 63(6), 481–490. [Link]

-

Racemases and epimerases operating through a 1,1-proton transfer mechanism - PMC. (2021). Chemical Society Reviews, 50(9), 5600–5622. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. (2020). International Journal of Molecular Sciences, 21(9). [Link]

-

Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One. (2017). PLOS ONE, 12(12). [Link]

-

How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance - Let's Talk Academy. (2025, June 12). Retrieved February 19, 2026, from [Link]

-

d-Amino Acid Detection in Peptides by MALDI-TOF-TOF | Analytical Chemistry. (2009). Analytical Chemistry, 81(11), 4495–4503. [Link]

-

D-amino acid peptides to resist common proteases - LifeTein. (2012, March 28). Retrieved February 19, 2026, from [Link]

-

Endogenous L- to D-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. (2023). Proceedings of the National Academy of Sciences, 120(11). [Link]

-

From injections to pills: oral peptides set to transform drug development. (2021). Nature Reviews Drug Discovery, 20(8), 575–576. [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2022). Journal of Medicinal Chemistry, 65(13), 8797–8817. [Link]

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. (2013). Analytical Chemistry, 86(1), 587–594. [Link]

-

Epimerisation in Peptide Synthesis - MDPI. (2023). Molecules, 28(24). [Link]

-

Racemases and epimerases operating through a 1,1-proton transfer mechanism - RSC Publishing. (2021). Chemical Society Reviews, 50(9), 5600–5622. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - ResearchGate. (2021). Molecules, 26(22). [Link]

-

Peptide Epimerization Machineries Found in Microorganisms - Frontiers. (2018). Frontiers in Microbiology, 9. [Link]

-

Amino-acid racemase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

- 1. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 2. tandfonline.com [tandfonline.com]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifetein.com [lifetein.com]

- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]

- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 12. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. Epimerisation in Peptide Synthesis [mdpi.com]

- 15. Racemases and epimerases operating through a 1,1-proton transfer mechanism: reactivity, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. lifetein.com [lifetein.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]

- 26. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 27. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 28. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 32. scispace.com [scispace.com]

- 33. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]

- 35. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]

Technical Monograph: Pharmacodynamics and Neurobiological Utility of [Ala², Leu⁵]-Enkephalin Analogs

Focus: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA[1]

Executive Summary

This technical guide analyzes the synthetic opioid peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (as a Trifluoroacetate salt).[1] This sequence represents a combinatorial stereochemical library of the [Ala², Leu⁵]-Enkephalin scaffold. While often used as a cost-effective screening reagent, its utility in neurobiology relies on the specific pharmacological activity of its L-Tyr¹, D-Ala² isomers (structurally related to DADLE ).[1]

This guide deconstructs the peptide's stereochemistry, outlines its critical role in Delta Opioid Receptor (DOR) mediated neuroprotection, and provides strict protocols for handling the TFA salt counterion to prevent cytotoxicity in neuronal cultures.

Part 1: Molecular Pharmacology & Stereochemical Deconvolution[1]

1.1 The "DL" Mixture: Signal vs. Noise

The designation "DL" at positions 1, 2, 4, and 5 indicates a racemic mixture containing up to 16 stereoisomers (

| Position | Residue | Stereochemical Impact |

| 1 | Tyr | Critical Filter. Opioid receptors strictly require L-Tyrosine for the phenolic hydroxyl group to bind. The D-Tyr isomers (50% of the mixture) are largely pharmacologically inert "ballast." |

| 2 | Ala | Stability Gate. Endogenous enkephalins have Glycine here. Substitution with D-Alanine confers resistance to aminopeptidases, extending half-life from minutes to hours. L-Alanine analogs are rapidly degraded. |

| 3 | Gly | Achiral.[1] Acts as a flexible hinge. |

| 4 | Phe | Hydrophobic interaction. L-Phe is standard, but D-Phe variants exist in some specific antagonist designs.[1] |

| 5 | Leu | Selectivity Tuner. D-Leu (as in DADLE) enhances DOR selectivity. L-Leu retains mixed DOR/MOR activity. |

Expert Insight: When calculating dosage for this specific "DL" catalog item, assume that <25% of the total mass (the L-Tyr/D-Ala fraction) is the active pharmacological agent. Adjust molar concentrations accordingly to avoid under-dosing.

1.2 Mechanism of Action: DOR Signaling

The active fraction of this peptide functions as a Delta Opioid Receptor (DOR) Agonist . Unlike Mu receptors (associated with euphoria/addiction), DORs in the CNS are primarily associated with neuroprotection, anxiolysis, and hypoxic tolerance.

Key Pathway:

-

Binding: Peptide binds DOR (

coupled).[1] -

Immediate Effect: Inhibition of Adenylate Cyclase

reduced cAMP. -

Neuroprotective Cascade: Activation of the PI3K/Akt and MAPK/ERK pathways.

-

Outcome: Upregulation of Bcl-2 (anti-apoptotic) and inhibition of Caspase-3.[1]

Part 2: Neurobiological Applications[1][2][3]

2.1 Ischemic Neuroprotection (Stroke Models)

The [D-Ala², Leu⁵] scaffold is a gold standard for studying "Ischemic Preconditioning."[1]

-

Application: Pre-treatment with the peptide prior to Oxygen-Glucose Deprivation (OGD).

-

Mechanism: It mimics the "hibernation" state, reducing neuronal metabolic demand and preventing glutamate excitotoxicity.

-

Evidence: Studies show that DOR activation preserves mitochondrial integrity during reperfusion injury.

2.2 Induction of Hypometabolism

Historically linked to the "hibernation trigger" theory, analogs like DADLE (contained within this mixture) can induce a reversible state of hypothermia and hypometabolism in non-hibernating mammals. This is utilized in research for:

-

Organ preservation protocols.

-

Traumatic brain injury (TBI) therapeutic windows.[1]

2.3 Visualization: DOR Neuroprotective Signaling

The following diagram illustrates the intracellular cascade triggered by the active L-Tyr/D-Ala isomer.[1]

Caption: DOR activation triggers survival kinases (Akt/ERK) and K+ channel hyperpolarization to prevent excitotoxic death.[1]

Part 3: Technical Protocols & Salt Exchange[1]

3.1 The TFA Toxicity Warning

This peptide is supplied as a Trifluoroacetate (TFA) salt.

-

Risk: TFA is a strong acid.[2] In neuronal cultures (which are highly sensitive to pH and fluorinated anions), residual TFA can cause non-specific cytotoxicity at concentrations as low as 10 nM to 1 µM.

-

Symptom: False negatives in viability assays or alteration of ion channel kinetics.

CRITICAL DIRECTIVE: For all in vivo (intrathecal/ICV) and sensitive in vitro (primary neuron) applications, you must convert the peptide to an Acetate or Hydrochloride salt.

3.2 Protocol: TFA-to-Acetate Exchange

Do not rely on simple dialysis for small peptides (<1 kDa) as they will be lost. Use this resin-based method.

Materials:

-

AG 1-X8 Anion Exchange Resin (Acetate form).[1]

-

0.1 M Acetic Acid.

-

Lyophilized Peptide (H-DL-Tyr...).[1]

Workflow:

-

Resin Prep: Wash resin column with 5 volumes of 1 M Acetic acid, then 10 volumes of distilled water.

-

Loading: Dissolve peptide in water (1-2 mg/mL). Load onto column.

-

Elution: Elute with 0.1 M Acetic acid. The TFA anions bind to the resin; Acetate anions pair with the peptide.

-

Lyophilization: Freeze-dry the eluate immediately to remove excess acetic acid.

-

Validation: Verify TFA removal via HPLC (TFA peak usually appears near the solvent front).

3.3 Visualization: Experimental Workflow

Caption: Mandatory salt exchange workflow to prevent TFA-induced artifacts in neurobiological assays.

Part 4: References

-

Zhang, J., et al. (2006). "Neuroprotective effects of DADLE against ischemia-reperfusion injury." Neuroscience Letters.

-

Borlongan, C.V., et al. (2004). "Delta opioid peptide (DADLE) protects against focal cerebral ischemia."[1] Stroke.

-

Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes."[3] American Journal of Physiology-Endocrinology and Metabolism. [1]

-

Oeltgen, P.R., et al. (1988). "Hibernation 'trigger' opioid-like factors in plasma."[1] Life Sciences.

-

Gaudriault, G., et al. (1997). "Delta opioid receptor signaling pathways."[4][5][6] Journal of Neurochemistry.

Sources

- 1. H-Leu-Leu-Glu-Tyr-Val-Phe-OH | C40H58N6O10 | CID 44452325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. genscript.com.cn [genscript.com.cn]

- 4. mdpi.com [mdpi.com]

- 5. The delta opioid peptide D-Alanine 2, Leucine 5 Enkephaline (DADLE)-induces neuroprotection through cross-talk between the UPR and pro-survival MAPK-NGF-Bcl2 signaling pathways via modulation of several micro-RNAs in SH-SY5Y cells subjected to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective role of delta-opioid receptors in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Variable: A Guide to TFA Salts in Peptide Development

Topic: Understanding the Role of TFA Salt in Peptide Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary

In the precise world of peptide therapeutics and biochemistry, Trifluoroacetic Acid (TFA) acts as a "necessary evil." While indispensable for the cleavage and purification of peptides during Solid Phase Peptide Synthesis (SPPS), its persistence as a counter-ion in the final product introduces significant physicochemical and biological variables.[1]

This guide provides a technical deep-dive into the role of TFA, its impact on experimental integrity, and the rigorous protocols required to exchange it for biocompatible alternatives like Acetate or Hydrochloride.[2]

Part 1: The Chemistry of TFA in SPPS

The Mechanism of Interaction

TFA is not merely a solvent; it is an active participant in the purification process. Most synthetic peptides are purified using Reverse-Phase HPLC (RP-HPLC). In this environment, TFA serves two critical functions that drive resolution and peak shape.

-

Silanol Suppression: Silica-based C18 columns contain residual silanol groups (

). At neutral pH, these deprotonate to -

Ion-Pairing: Peptides are typically hydrophilic. To retain them on a hydrophobic C18 column, TFA anions (

) pair with the protonated N-terminus and basic side chains of the peptide. This forms a neutral, hydrophobic ion-pair complex that partitions effectively into the stationary phase.

The Resulting Salt

Because the final lyophilization step removes water and volatile solvents but concentrates the non-volatile acid, the resulting peptide is not a "free base" but a TFA Salt .

-

Stoichiometry: A peptide with 1 N-terminus, 2 Arginines, and 1 Lysine will theoretically carry 4 TFA molecules.

-

Mass Implication: A peptide with a molecular weight (MW) of 1000 Da might actually weigh ~1450 Da when the weight of the counter-ions is included. Failure to account for this "net peptide content" is a primary cause of dosing errors in biological assays.

Figure 1: The Ion-Pairing Mechanism of TFA in RP-HPLC Purification.

Part 2: The Impact of TFA Salts (The "Cost")

While excellent for purity, TFA is suboptimal for biology.

Biological Toxicity & Interference[3]

-

Cytotoxicity: TFA is toxic to specific cell lines, particularly osteoblasts and chondrocytes, inhibiting proliferation at concentrations as low as 10 nM [1].

-

Receptor Interference: The trifluoroacetate anion can alter the conformation of peptides or compete with native ions (like chloride) at receptor binding sites.

-

Acidification: In unbuffered assays, high TFA content can drop the pH of culture media, causing non-specific cell death often mistaken for peptide activity.

Physicochemical Properties[1]

-

Hygroscopicity: TFA salts are often hygroscopic, turning into sticky oils or gels that are difficult to weigh and handle.

-

Solubility: While TFA salts are generally soluble, they can be less stable than their HCl or Acetate counterparts.

Salt Comparison Table

| Feature | TFA Salt | Acetate Salt | HCl Salt |

| Source | Standard SPPS/HPLC cleavage | Ion Exchange | Ion Exchange / Lyophilization |

| Acidity (pKa) | Strong Acid (~0.23) | Weak Acid (~4.76) | Strong Acid (~ -7) |

| Biological Suitability | Low (Toxic/Interfering) | High (Preferred for Cell Culture) | High (Preferred for Clinical) |

| Solubility | High (Organic solvents) | Moderate | High (Aqueous) |

| Volatility | Moderate | High (Sublimes) | Low (Stable) |

Part 3: Counter-Ion Exchange Strategies

To render a peptide suitable for biological use, the TFA must be exchanged.

Decision Logic: Which Method?

Do not default to one method. Choose based on the peptide's properties.[3]

Figure 2: Decision Matrix for Counter-Ion Exchange.

Protocol A: Resin Exchange (TFA Acetate)

Best for: Converting peptides for cell culture assays.

Materials: Strong Anion Exchange Resin (e.g., Dowex 1x2, acetate form), 0.1M Acetic Acid, HPLC Grade Water.

-

Resin Preparation: Wash the resin column with 1M NaOH, then water, then 1M Acetic Acid, and finally water until the eluate is neutral.

-

Loading: Dissolve the peptide in a minimal volume of water. Load onto the column.[4][5]

-

Expert Insight: Load at a ratio of 1g peptide to 50g resin to ensure complete exchange capacity.

-

-

Elution: Elute with water. The peptide (now paired with Acetate) will flow through, while TFA binds to the resin.

-

Self-Validation Step: Check the pH of the eluate. It should be slightly acidic (pH 4-5) due to the acetate, but not highly acidic (pH < 2) which would indicate TFA breakthrough.

-

Lyophilization: Freeze-dry the eluate immediately to recover the peptide acetate.

Protocol B: HCl Lyophilization (TFA HCl)

Best for: Creating stable, water-soluble salts for in vivo use.

Materials: 0.1M Hydrochloric Acid (HCl), HPLC Grade Water.

-

Dissolution: Dissolve the peptide-TFA salt in 0.1M HCl (approx. 1 mg/mL).

-

Expert Insight: Do not use high concentrations of HCl (e.g., >1M) as this can degrade sensitive residues like Trp or Asp.

-

-

Equilibration: Allow to stand for 5-10 minutes. The vast excess of Cl- ions drives the equilibrium, displacing the TFA.

-

Lyophilization: Freeze and lyophilize the solution.

-

Repetition: Crucial Step. Repeat steps 1-3 at least three times . A single pass rarely achieves >95% exchange.

-

Self-Validation Step: Dissolve a small aliquot in water and add a drop of Silver Nitrate (

). A white precipitate (

Part 4: Analytical Characterization

You cannot assume the exchange worked; you must prove it.

Ion Chromatography (IC)

The gold standard for quantification.

-

Method: Anion-exchange column (e.g., Dionex IonPac AS11) with suppressed conductivity detection.

-

Output: Distinct peaks for Fluoride, Acetate, Chloride, and Trifluoroacetate.[2]

-

Limit: Capable of detecting <0.1% residual TFA.

19F-NMR (Fluorine NMR)

A rapid, highly specific check.

-

Method: Dissolve peptide in

. Run a standard Fluorine NMR. -

Output: A sharp singlet at approx -76 ppm indicates TFA.

-

Advantage: No background noise from the peptide (unless it contains Fluorinated amino acids).

References

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism. Link

-

ThermoFisher Scientific. (2008). Application Note 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.[6]Link

-

Gaussier, H., et al. (2002). Influence of the counter-ion on the structure and activity of an antimicrobial peptide. Journal of Peptide Science. Link

-

LifeTein. (2025). TFA Removal Service and Cytotoxicity Analysis.[7]Link

-

Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Ion Pairing). Link

Sources

- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 2. genscript.com [genscript.com]

- 3. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 4. peptide.com [peptide.com]

- 5. bio-works.com [bio-works.com]

- 6. lcms.cz [lcms.cz]

- 7. lifetein.com [lifetein.com]

Chirality and its effect on H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Technical Guide: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA[1]

Executive Summary

This guide provides a technical analysis of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH as a trifluoroacetate (TFA) salt.[1][2] While structurally based on Leucine Enkephalin (an endogenous opioid neurotransmitter), the inclusion of racemic (DL) amino acids at positions 1, 2, 4, and 5 transforms this substance from a single therapeutic candidate into a combinatorial library of 16 stereoisomers .

For researchers, this specific composition presents a dual challenge:

-

Analytical Resolution: Separating diastereomers with distinct physicochemical properties versus enantiomers with identical non-chiral retention.

-

Biological Variance: Differentiating between the metabolically stable, high-affinity isomers (typically containing D-Ala²) and the inactive or rapidly degraded forms.[1]

Part 1: The Stereochemical Landscape

1.1 Combinatorial Complexity

The sequence contains four chiral centers (Tyr, Ala, Phe, Leu) and one achiral center (Gly).[1] The designation "DL" indicates a racemic mixture at each specific position during synthesis.

-

Total Isomers:

distinct stereoisomers. -

Composition:

-

8 Diastereomeric Pairs: Isomers that are not mirror images (e.g., L-L-G-L-L vs. D-L-G-L-L). These have different physical properties (hydrophobicity, pKa) and can often be separated by standard Reverse-Phase HPLC (RP-HPLC).[1]

-

8 Enantiomeric Pairs: Mirror images of each other (e.g., L-L-G-L-L vs. D-D-G-D-D). These possess identical physical properties in achiral environments and require chiral chromatography for separation.

-

1.2 Structure-Activity Relationship (SAR) Implications

The biological activity of Enkephalin analogs is strictly governed by chirality:

-

Position 1 (Tyr): The L-isomer is critical for opioid receptor binding (mimicking the tyramine moiety of morphine).[1] D-Tyr typically abolishes opioid activity.[1]

-

Position 2 (Ala): Substitution of the native Glycine with D-Ala confers resistance to aminopeptidases, significantly increasing half-life.[1] L-Ala at this position may sterically hinder binding without offering the same stability benefits.

-

Position 5 (Leu): D-Leu is often associated with increased selectivity for the Delta (

) opioid receptor (as seen in DADLE: [D-Ala², D-Leu⁵]-Enkephalin).[1]

Part 2: The TFA Counter-Ion Factor[3]

2.1 The Role of TFA